molecular formula C11H14O3 B1330697 3-(2,5-Dimethyl-phenoxy)-propionic acid CAS No. 4673-48-7

3-(2,5-Dimethyl-phenoxy)-propionic acid

Cat. No. B1330697
CAS RN: 4673-48-7
M. Wt: 194.23 g/mol
InChI Key: KDGFRUATQLBSHZ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-phenoxy)-propionic acid is a chemical compound that belongs to the class of phenoxypropionic acids. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of 3-(2,5-Dimethyl-phenoxy)-propionic acid.

Synthesis Analysis

The synthesis of related phenoxypropionic acids often involves multi-step chemical reactions starting from simple precursors. For instance, the synthesis of sex pheromones for pine sawflies, which are structurally similar to 3-(2,5-Dimethyl-phenoxy)-propionic acid, was achieved starting from (S)-malic acid and involved a tandem ester reduction-epoxide formation-reductive epoxide-opening reaction protocol . This suggests that a similar approach could potentially be applied to synthesize 3-(2,5-Dimethyl-phenoxy)-propionic acid.

Molecular Structure Analysis

The molecular structure of phenoxypropionic acids has been determined using crystallography. For example, the crystal structure of 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid was solved by direct methods and showed that the molecules form hydrogen-bonded cyclic dimers with a synplanar-synplanar side-chain conformation . This information can be extrapolated to predict that 3-(2,5-Dimethyl-phenoxy)-propionic acid may also form similar hydrogen-bonded dimers and possess a specific conformation that influences its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of phenoxypropionic acids can be complex. For instance, the oxidation of the methyl ester of a related compound led to the formation of phenoxyl radicals, which underwent dimerization, cross-recombination, and disproportionation . This indicates that 3-(2,5-Dimethyl-phenoxy)-propionic acid could also participate in various chemical reactions, particularly oxidation processes that may yield a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxypropionic acids are influenced by their molecular structure. The crystal structure analysis of related compounds provides insights into their density, melting points, and molecular conformations . The synthesis of 3-hydroxy-2,2-dimethylpropionic acid, a compound with a similar alkyl chain, was described and characterized by IR spectroscopy and melting point determination . These methods could be applied to determine the physical and chemical properties of 3-(2,5-Dimethyl-phenoxy)-propionic acid.

Scientific Research Applications

Antitumor Activity

A notable application of a derivative of 3-(2,5-Dimethyl-phenoxy)-propionic acid is in the field of cancer therapy. The derivatives XK469 and SH80, which are phenoxypropionic acid derivatives, have demonstrated the ability to eradicate malignant cell types that are resistant to common antitumor agents. These compounds are effective against L1210 leukemia cells, causing G2-M arrest and inducing autophagy rather than apoptosis (Kessel, Reiners, Hazeldine, Polin, & Horwitz, 2007).

Chemical Synthesis and Biochemical Studies

The synthesis of related compounds and their biochemical properties have been extensively studied. For instance, the synthesis of 3-hydroxyl-2,2-dimethyl-propionic acid, which shares structural similarities with 3-(2,5-Dimethyl-phenoxy)-propionic acid, was achieved through a combination of esterification-oxidation-hydrolysis methods (Hong Zhe, 2000). Additionally, studies on 3-Germyl-3,3-dimethylpropionic acid derivatives have provided insights into their crystal structures and bonding geometries, which are valuable for understanding their chemical behavior (Parvez, Khosa, Mazhar, Ali, & Sohail, 2005).

Biological Activities

The compound has also shown various biological activities. For example, 3-hydroxypropionic acid, a compound related to 3-(2,5-Dimethyl-phenoxy)-propionic acid, was found to have selective nematicidal activity against the plant-parasitic nematode Meloidogyne incognita. This discovery opens up potential applications in agriculture and pest control (Schwarz, Köpcke, Weber, Sterner, & Anke, 2004).

Microbial Production

Interestingly, there's research into the microbial production of 3-hydroxypropionic acid, indicating a potential for biotechnological applications. The yeast strain Debaryomyces hansenii was identified for its ability to produce this compound in significant quantities (Li, Wang, Dong, & Li, 2019).

Material Science Applications

In material science, phloretic acid, closely related to 3-(2,5-Dimethyl-phenoxy)-propionic acid, has been used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application demonstrates the potential of these compounds in creating bio-based materials for various uses (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Safety precautions include washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if skin irritation occurs .

properties

IUPAC Name

3-(2,5-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFRUATQLBSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324908
Record name 3-(2,5-Dimethyl-phenoxy)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethyl-phenoxy)-propionic acid

CAS RN

4673-48-7
Record name 4673-48-7
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Record name 3-(2,5-Dimethyl-phenoxy)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-dimethylphenoxy)propanoic acid
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